molecular formula C22H16N2OS B12897906 1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one CAS No. 61580-05-0

1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one

Cat. No.: B12897906
CAS No.: 61580-05-0
M. Wt: 356.4 g/mol
InChI Key: CSDZZJVWZUKCJD-UHFFFAOYSA-N
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Description

1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone typically involves the reaction of 2-phenylquinazoline-4-thiol with 1-phenyl-2-bromoethanone. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-phenylquinazoline-4-thiol attacks the electrophilic carbon of 1-phenyl-2-bromoethanone, leading to the formation of the desired product.

Chemical Reactions Analysis

1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the phenyl or quinazoline moieties can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone can be compared with other quinazoline derivatives, such as:

    2-phenylquinazoline-4-thiol: A precursor in the synthesis of the compound, known for its biological activities.

    1-phenyl-2-bromoethanone: Another precursor, used in the synthesis of various organic compounds.

    Quinazolinone derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

CAS No.

61580-05-0

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

1-phenyl-2-(2-phenylquinazolin-4-yl)sulfanylethanone

InChI

InChI=1S/C22H16N2OS/c25-20(16-9-3-1-4-10-16)15-26-22-18-13-7-8-14-19(18)23-21(24-22)17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

CSDZZJVWZUKCJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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